molecular formula C15H16F3NO5 B13697961 Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate

Cat. No.: B13697961
M. Wt: 347.29 g/mol
InChI Key: ZENIWNYYOVXLDR-UHFFFAOYSA-N
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Description

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is a chemical compound with the molecular formula C15H16F3NO5. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate typically involves the reaction of diethyl malonate with 4-(trifluoromethoxy)aniline in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16F3NO5

Molecular Weight

347.29 g/mol

IUPAC Name

diethyl 2-[[4-(trifluoromethoxy)anilino]methylidene]propanedioate

InChI

InChI=1S/C15H16F3NO5/c1-3-22-13(20)12(14(21)23-4-2)9-19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3

InChI Key

ZENIWNYYOVXLDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC

Origin of Product

United States

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